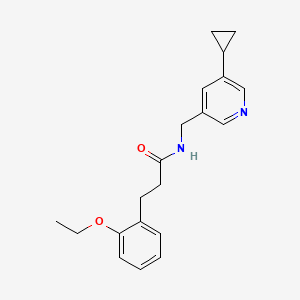
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(2-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis details for N-((5-cyclopropylpyridin-3-yl)methyl)-3-(2-ethoxyphenyl)propanamide are not available, the synthesis of similar pyrimidine derivatives has been reported . For instance, condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3 (3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) afforded a related compound .Applications De Recherche Scientifique
Drug Synthesis Intermediate
The compound serves as an intermediate in the synthesis of various drugs . Its structure allows for nucleophilic and amidation reactions, which are crucial steps in the production of a wide range of pharmaceuticals.
Enzyme Inhibition
CPP-115: may act as an enzyme inhibitor, disrupting the normal function of specific enzymes involved in disease processes . This application is particularly relevant in the development of new treatments for cancer and microbial infections.
Ligand for Receptor Studies
Due to its unique structure, CPP-115 can be used as a ligand in receptor studies to understand better the interaction between drugs and their target sites within the body .
Boronic Acid Derivative Research
As a boronic acid derivative, CPP-115 is used in research exploring the use of boronic compounds in pharmacy and biology. These compounds are known for their stability and reactivity, making them valuable in various transformation processes .
Stimulus-Responsive Drug Carriers
The compound’s borate and sulfonamide groups make it suitable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release .
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-6-4-3-5-17(19)9-10-20(23)22-13-15-11-18(14-21-12-15)16-7-8-16/h3-6,11-12,14,16H,2,7-10,13H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKKTZOPMNMTQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

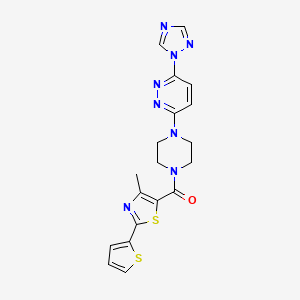
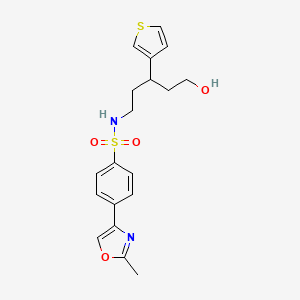
![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)
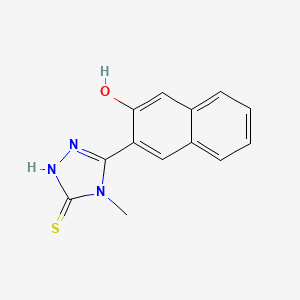
![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)
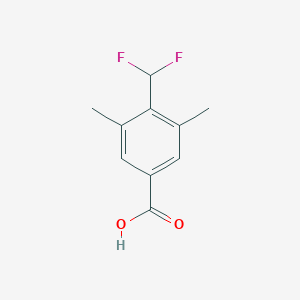
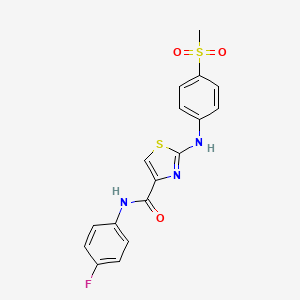
![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)
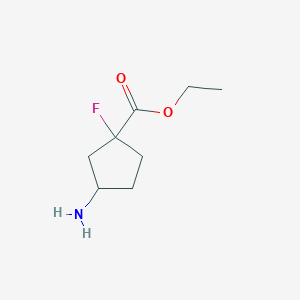
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)

![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)